molecular formula C21H32N2O5 B8399516 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester CAS No. 192582-88-0

2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester

Cat. No.: B8399516
CAS No.: 192582-88-0
M. Wt: 392.5 g/mol
InChI Key: GHFOLLBWBCOXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is a synthetic organic compound used primarily in peptide synthesis. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. This compound is valuable in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .

Scientific Research Applications

2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester is widely used in:

Mechanism of Action

The mechanism of action of 2-[[3-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxobutyl]-(phenylmethyl)amino]acetic acid ethyl ester involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules .

Properties

CAS No.

192582-88-0

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 2-[benzyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate

InChI

InChI=1S/C21H32N2O5/c1-7-27-17(24)14-23(13-16-11-9-8-10-12-16)19(25)18(15(2)3)22-20(26)28-21(4,5)6/h8-12,15,18H,7,13-14H2,1-6H3,(H,22,26)

InChI Key

GHFOLLBWBCOXGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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